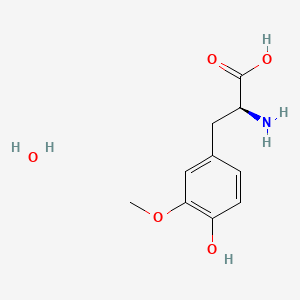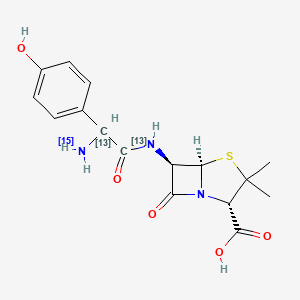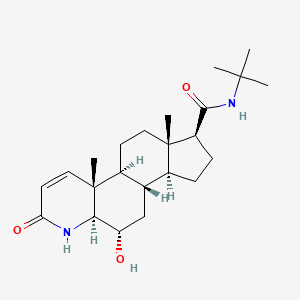
Hexestrol-d6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexestrol-d6 is a labeled isotope . It is a synthetic estrogen that has been used as a hormonal antineoplastic agent . The compound forms analogous depurinating adducts with DNA . It is also known by other names such as rel-4,4’-[(1R,2S)-1,2-(Diethyl-d6)-1,2-ethanediyl]bisphenol, meso-3,4-Di(p-hydroxyphenyl)-n-hexane-d6, and Cycloestrol-d6 .
Synthesis Analysis
While specific synthesis methods for Hexestrol-d6 were not found in the search results, related compounds such as diethylstilbestrol, dienestrol, and hexestrol have been analyzed using methods like solid-phase extraction coupled with liquid chromatography-mass spectrometry .Molecular Structure Analysis
Hexestrol-d6 has a molecular weight of 276.40 and a molecular formula of C18H16D6O2 . It is a labeled isotope, meaning it contains a non-radioactive, stable isotope that can be detected in analytical studies .Physical And Chemical Properties Analysis
Hexestrol-d6 is a white solid . It has a molecular weight of 276.40 and a molecular formula of C18H16D6O2 .Aplicaciones Científicas De Investigación
Detection of Hormonal Residues in Food : Hexestrol (HES) and Diethylstilbestrol (DES) have been detected in animal-origin food products. A study developed an indirect competitive enzyme-linked immunosorbent assay (ic-ELISA) and immune-chromatographic strip for their detection, indicating their relevance in food safety and public health (Mukunzi et al., 2016).
Carcinogenic Properties and Metabolism : Hexestrol is a synthetic nonsteroidal estrogen with carcinogenic properties, particularly in Syrian golden hamsters. Its major metabolite, 3'-OH-HES, can be converted to an electrophilic catechol quinone, which forms DNA adducts, suggesting a critical role in tumor initiation (Jan et al., 1998).
Impact on Oocyte Quality : Hexestrol adversely affects oocyte quality, potentially impacting female fertility. It disrupts microtubule nucleation, spindle assembly, mitochondrial dynamics, and increases cytosolic Ca2+ levels, leading to DNA damage and early apoptosis (Niu et al., 2021).
Synthesis and Chemical Analysis : Research on the stereoselective synthesis of d,l-hexestrol, a microtubule assembly inhibitor, using intermolecular coupling of Co2(CO)6-complexed propargyl radicals, highlights the chemical exploration of Hexestrol for therapeutic applications (Melikyan et al., 2003).
Effects on Male Reproductive Function : Hexestrol diacetate administration in male rabbits showed significant changes in seminal cells, raising concerns about its use in therapy or animal production due to its potential impact on gametogenetic function (Pop et al., 2011).
Detection in Environmental and Food Samples : A study aimed to develop an analytical method for the simultaneous determination of trace hexestrol, nonylphenol, and bisphenol A in lake water and milk samples, highlighting the environmental and health concerns related to Hexestrol presence (Huang et al., 2020).
Estrogenic Activity and Binding Affinity : Ortho-iodinated hexestrols were analyzed for their affinity for estrogen binding protein, revealing insights into the estrogenic activity and potential therapeutic applications of Hexestrol derivatives (Katzenellenbogen et al., 1975).
Novel Electrochemical Immunosenor Development : An electrochemical immunosensor based on Hexestrol monoclonal antibody was constructed for detecting phenolic oestrogens, demonstrating the utility of Hexestrol in biosensor technology (Zhao et al., 2020).
Direcciones Futuras
Propiedades
IUPAC Name |
4-[1,1,1,6,6,6-hexadeuterio-4-(4-hydroxyphenyl)hexan-3-yl]phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O2/c1-3-17(13-5-9-15(19)10-6-13)18(4-2)14-7-11-16(20)12-8-14/h5-12,17-20H,3-4H2,1-2H3/i1D3,2D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBBGSZCBWVPOOL-WFGJKAKNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)O)C(CC)C2=CC=C(C=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])CC(C1=CC=C(C=C1)O)C(CC([2H])([2H])[2H])C2=CC=C(C=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Hexestrol-d6 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6-Methyl-2-[4-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid](/img/structure/B564437.png)

![Imidazo[1,2-a]pyridin-7-ol](/img/structure/B564439.png)

![2-{[(2Z)-2-{[(1-Amino-2-methyl-1-oxopropan-2-yl)oxy]imino}-2-(2-amino-1,3-thiazol-4-yl)acetyl]amino}-3-(sulfoamino)butanoic acid](/img/structure/B564442.png)




